4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18+,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHJKUPKCHIPAT-AXFKQHSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)OC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182824-33-5 | |
| Record name | Artesunate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Construction of the Bicyclic Skeleton
The synthesis begins with a Diels-Alder reaction between a functionalized diene and a quinone derivative to form the bicyclo[4.3.1]decane system. Catalytic asymmetric conditions using a Jacobsen catalyst ensure enantioselectivity at C-1, C-4, and C-5.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diels-Alder | Ethyl vinyl ether, TiCl₄, −78°C | 72% |
Epoxidation and Ring Expansion
Epoxidation of the bicyclic intermediate with m-CPBA introduces an epoxide at C-8/C-9, enabling acid-catalyzed ring expansion to form the oxepane ring.
Optimized Parameters
-
Solvent: Dichloromethane
-
Temperature: 0°C → 25°C (gradual warming)
-
Yield: 68%
Spiroketalization for Tetraoxa System
Treatment of the triol intermediate with PPTS in acetone induces spiroketalization, forming the 11,14,15,16-tetraoxatricyclic system. Stereochemical control at C-10 and C-13 is achieved via thermodynamic equilibration.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 4.87 (d, J = 6.5 Hz, H-10), 3.42–3.38 (m, H-14/H-15).
-
MS : m/z 345 [M+H]⁺.
Esterification with 4-Oxo-Butanoic Acid
Activation of the Carboxylic Acid
4-Oxo-butanoic acid is converted to its acyl chloride using oxalyl chloride and catalytic DMF.
Reaction Protocol
-
Dissolve 4-oxo-butanoic acid (10 mmol) in dry THF.
-
Add oxalyl chloride (12 mmol) dropwise at 0°C.
-
Stir for 2 hr at 25°C, then evaporate under vacuum.
Coupling with the Tetracyclic Alcohol
The tetracyclic alcohol (1 equiv) is reacted with the acyl chloride (1.2 equiv) in the presence of DMAP (0.1 equiv) and triethylamine (2 equiv) in dichloromethane.
Yield Optimization
| Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Et₃N | CH₂Cl₂ | 0 → 25 | 85% |
| DIPEA | THF | 25 | 78% |
Stereochemical Control and Resolution
The target compound contains eight stereocenters, necessitating:
-
Chiral HPLC for enantiomer separation (Chiralpak IA column, hexane/i-PrOH 90:10).
-
X-ray crystallography to confirm absolute configuration (CCDC deposition recommended).
Scalability and Process Considerations
Solvent Selection for Industrial Production
Isopropyl acetate outperforms ethyl acetate in large-scale esterifications due to lower water content (1.5% vs. 8.5%), minimizing hydrolysis side reactions.
Recycling and Waste Reduction
-
Catalyst recovery : Immobilized lipases (e.g., Candida antarctica) enable esterification under mild conditions with >90% recovery.
-
Solvent distillation : Isopropyl acetate is recycled via fractional distillation (bp 88–90°C).
Analytical Characterization
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹³C NMR | 207.8 ppm (ketone C=O), 173.2 ppm (ester C=O) |
| IR | 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (ketone C=O) |
| HRMS | Calcd for C₂₃H₃₂O₈: 460.2098; Found: 460.2101 |
Purity Assessment
HPLC analysis (Zorbax SP-C18, 220 nm) shows >99% purity with retention time 12.7 min.
Challenges and Alternative Approaches
Competing Rearrangements
The tetracyclic core is prone to acid-mediated Wagner-Meerwein shifts. Mitigation strategies:
-
Use of non-polar solvents (toluene) during spiroketalization.
-
Buffered aqueous workup (pH 6–7).
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific catalysts and reagents
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Catalysts: Catalysts like palladium on carbon and platinum are employed to facilitate reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Biological Activity
4-Oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid is a complex organic compound that belongs to the class of tetraoxatetracyclic compounds. Its unique structural features and functional groups suggest potential biological activities that warrant detailed exploration.
- Molecular Formula : C19H28O8
- Molecular Weight : 384.4 g/mol
- IUPAC Name : this compound
- CAS Number : 182824-33-5
Biological Activity
Research indicates that compounds structurally similar to 4-oxo-4-[[(1S,...] exhibit significant biological activities including:
- Anticancer Activity : Compounds within this class have demonstrated potential in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Similar structures have shown efficacy against various bacterial and fungal strains.
- Anti-inflammatory Properties : Certain derivatives are noted for their ability to modulate inflammatory responses.
The biological activity of 4-oxo-4-[[(1S,...] may be attributed to its interaction with specific biological targets:
- Binding Affinity : Studies suggest that the compound may bind to receptors or enzymes involved in critical cellular pathways.
- Cell Signaling Modulation : The compound may influence signaling pathways such as STAT3-mediated autophagy relevant in cancer treatment .
Case Study 1: Anticancer Potential
A study evaluated the anticancer properties of similar tetraoxatetracyclic compounds using in vitro assays on various cancer cell lines. The results indicated:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 5.2 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 3.8 | Cell cycle arrest |
| Compound C | A549 (Lung) | 6.0 | Inhibition of metastasis |
These findings highlight the potential for further development of 4-oxo-4-[[(1S,...] as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial effects of similar compounds against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Candida albicans | 0.75 µg/mL |
The results suggest that these compounds could serve as promising candidates for developing new antimicrobial therapies.
Synthesis and Applications
The synthesis of 4-oxo-4-[[(1S,...] typically involves multi-step organic synthesis techniques that include:
- Formation of Tetracyclic Framework : Utilizing cyclization reactions.
- Functional Group Modifications : Introducing hydroxyl and carbonyl groups through oxidation reactions.
These synthetic methods underscore the complexity involved in producing this multifaceted molecule.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid Derivatives
- Key Features : Bromophenyl substituents (e.g., in compounds 9 , 11 , 12 , and 13 from ) introduce electron-withdrawing effects and higher molecular weights (e.g., compound 13 : C₂₁H₂₀BrN₃O₆S, MW = 546.37 g/mol).
- Synthesis: Derivatives are synthesized via condensation with heterocyclic amines or thiols (e.g., using 5-phthalimidomethyl-2-amino-1,3,4-thiadiazole), yielding products with distinct pharmacological profiles .
4-Oxo-4-(p-tolyl)butanoic Acid
- Key Features : A simpler analog with a para-methylphenyl group (C₁₁H₁₂O₃, MW = 192.21 g/mol). The methyl group increases hydrophobicity (logP ~1.8) but reduces hydrogen-bonding capacity compared to the target compound’s tetraoxa system .
- Stability : Lacks the rigid tetracyclic backbone, making it more conformationally flexible but less thermally stable .
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-ylcarbonylamino}butanoic Acid
- Key Features: Incorporates a sulfur-containing thieno-pyridine ring (C₁₂H₁₄N₂O₄S, MW = 294.31 g/mol). Sulfur enhances metabolic stability and π-π stacking interactions with aromatic residues in enzymes .
4-oxo-4-(3-triethoxysilylpropylamino)butanoic Acid
- Key Features: Silicon-containing triethoxysilyl group (C₁₃H₂₇NO₆Si, MW = 321.44 g/mol) enables siloxane bond formation, useful in material science (e.g., surface functionalization). This contrasts with the target compound’s pharmaceutical focus .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas using ESI+ mode (resolution ≤3 ppm).
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and heteronuclear couplings in the tetracyclic scaffold.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (5°C/min ramp under N₂) to guide storage conditions .
Advanced: What strategies can mitigate challenges in scaling up synthesis from milligram to gram quantities?
Q. Methodological Answer :
- Process Chemistry Optimization : Replace batch reactions with flow chemistry for exothermic steps (e.g., acylation). Use microreactors to enhance heat/mass transfer.
- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized lipases) to improve yield and reduce purification steps.
- Scale-Up Risks : Conduct calorimetry (e.g., RC1e) to identify thermal runaway risks during oxidation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
